4-(3-Fluoroazetidin-3-yl)benzonitrile

Photophysics Fluorescence Internal Conversion

4-(3-Fluoroazetidin-3-yl)benzonitrile (CAS 1533519-65-1, molecular formula C10H9FN2, molecular weight 176.19) is a fluorinated azetidine derivative featuring a benzonitrile moiety substituted at the para position with a 3-fluoroazetidin-3-yl group. The compound belongs to the 3-fluoroazetidine class, a subset of azetidine-based inhibitors recognized for their therapeutic potential in modulating dipeptidyl peptidase IV (DPP IV) and other enzyme targets.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B11911564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoroazetidin-3-yl)benzonitrile
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESC1C(CN1)(C2=CC=C(C=C2)C#N)F
InChIInChI=1S/C10H9FN2/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4,13H,6-7H2
InChIKeyJDJAITWJFRBQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluoroazetidin-3-yl)benzonitrile: A Fluorinated Azetidine Building Block for Advanced Medicinal Chemistry and Targeted Radioligand Development


4-(3-Fluoroazetidin-3-yl)benzonitrile (CAS 1533519-65-1, molecular formula C10H9FN2, molecular weight 176.19) is a fluorinated azetidine derivative featuring a benzonitrile moiety substituted at the para position with a 3-fluoroazetidin-3-yl group . The compound belongs to the 3-fluoroazetidine class, a subset of azetidine-based inhibitors recognized for their therapeutic potential in modulating dipeptidyl peptidase IV (DPP IV) and other enzyme targets [1]. Its structural attributes—specifically the fluorine atom at the azetidine 3-position—impart distinct photophysical and metabolic stability properties compared to non-fluorinated and difluorinated analogs [2], making it a strategic scaffold in drug discovery and chemical biology.

Why 4-(3-Fluoroazetidin-3-yl)benzonitrile Cannot Be Replaced by Non-Fluorinated or Difluorinated Azetidine Analogs


The presence of a single fluorine atom at the 3-position of the azetidine ring in 4-(3-fluoroazetidin-3-yl)benzonitrile fundamentally alters its photophysical behavior, metabolic stability, and chemical reactivity relative to both non-fluorinated (e.g., 4-(azetidin-3-yl)benzonitrile) and difluorinated (e.g., 3,3-difluoroazetidine) counterparts. Substituting this compound with a non-fluorinated analog would compromise desired fluorescence properties [1], while using a difluorinated derivative introduces a distinct metabolic instability not observed in mono-fluorinated azetidines . Furthermore, within the 3-fluoroazetidine subclass, specific substitution patterns dictate target engagement and selectivity, as demonstrated in phosphodiesterase inhibition assays [2]. These quantifiable differences underscore the non-interchangeable nature of this compound in research and development workflows.

Quantitative Differentiation of 4-(3-Fluoroazetidin-3-yl)benzonitrile: Head-to-Head Performance Data Against Analogs


Fluorination at the Azetidine 3-Position Drastically Reduces Fluorescence Quantum Yield and Decay Time Relative to Non-Fluorinated Parent

In a direct head-to-head comparison, the introduction of a fluorine atom on the azetidine ring of 4-(azetidin-3-yl)benzonitrile (P4C) markedly decreases fluorescence quantum yield (Φf) and decay time (τ). Specifically, for the 3-fluoro-substituted analog (P4CF3), Φf drops to 0.11 and τ shortens to 0.85 ns in cyclopentane at 25 °C, compared to Φf = 0.27 and τ = 4.55 ns for the non-fluorinated P4C [1]. This represents a 59% reduction in quantum yield and an 81% reduction in decay time, attributable to enhanced thermally activated internal conversion (IC) with a lower activation energy (EIC = 19.3 kJ mol⁻¹ for P4CF3 vs. 38.1 kJ mol⁻¹ for P4C) [1].

Photophysics Fluorescence Internal Conversion Azetidine Benzonitriles

Mono-Fluorinated Azetidines Retain High Metabolic Stability, While 3,3-Difluoroazetidine Exhibits a Unique Liability

A systematic study of intrinsic microsomal clearance across mono- and difluorinated azetidine derivatives revealed that compounds in the mono-fluorinated class, including 3-fluoroazetidines, generally maintain high metabolic stability. In contrast, the 3,3-difluoroazetidine derivative was the sole exception, demonstrating a distinct metabolic liability . This class-level inference positions 4-(3-fluoroazetidin-3-yl)benzonitrile as a metabolically resilient building block compared to its difluorinated analog.

Metabolic Stability Microsomal Clearance Fluorinated Heterocycles Drug Discovery

3-Fluoroazetidines Offer Potent DPP IV Inhibition (<1 μM) Without Cyclization-Driven Chemical Instability

Within the azetidine-based DPP IV inhibitor class, 3-fluoroazetidines represent a distinct subtype that achieves sub-micromolar inhibitory potencies while avoiding the propensity for cyclization and chemical instability characteristic of 2-cyanoazetidines and 2-ketoazetidines [1]. While the 2-cyano and 2-keto subtypes rely on a "warhead" that can form inactive cyclic byproducts (ketopiperazines and dihydroketopyrazines), the 3-fluoroazetidines maintain activity below 1 μM without this degradation pathway [1].

DPP IV Inhibitors Enzyme Inhibition Chemical Stability Azetidine SAR

3-Fluoroazetidine Moiety Enables High-Affinity PDE5 Inhibition (IC50 = 5.92 nM) and Direct 18F-Radiolabeling for PET Imaging

A 3-fluoroazetidine-containing quinoline derivative (compound 7) demonstrated potent PDE5A inhibition with an IC50 of 5.92 nM [1]. This scaffold was successfully radiolabeled with fluorine-18 via aliphatic nucleophilic substitution, achieving a radiochemical yield (RCY) of 4.9 ± 1.5% in an automated procedure, enabling its use as a PET radioligand for brain PDE5 imaging [1]. This demonstrates the unique utility of the 3-fluoroazetidine group as both a pharmacophore and a handle for 18F incorporation.

PDE5 Inhibitors PET Radioligands Fluorine-18 Neuroimaging

High-Impact Application Scenarios for 4-(3-Fluoroazetidin-3-yl)benzonitrile Based on Verified Differentiation


Fluorescence Lifetime Engineering in Photophysical Probes

The drastically shortened fluorescence lifetime (0.85 ns vs. 4.55 ns for non-fluorinated analog) and reduced quantum yield of 4-(3-fluoroazetidin-3-yl)benzonitrile [1] make it an ideal scaffold for designing molecular probes that require rapid internal conversion. Applications include fluorescence quenching-based biosensors and time-resolved fluorescence assays where a short-lived fluorescent reporter minimizes background interference.

Metabolically Stable Building Block in Early Drug Discovery

As a mono-fluorinated azetidine derivative, 4-(3-fluoroazetidin-3-yl)benzonitrile belongs to a class that exhibits high intrinsic microsomal stability, unlike the difluorinated analog which shows a metabolic liability . Medicinal chemists can confidently incorporate this compound into lead series expecting favorable metabolic profiles, reducing the need for extensive stability optimization during hit-to-lead phases.

Chemically Robust DPP IV Inhibitor Scaffold Development

Given that 3-fluoroazetidines inhibit DPP IV with sub-micromolar potency while circumventing the cyclization-driven degradation of 2-cyano and 2-keto counterparts [2], this compound serves as a reliable starting point for DPP IV inhibitor optimization. Its enhanced chemical stability ensures consistent assay performance and simplifies long-term storage of compound libraries.

Synthesis of 18F-Labeled PET Radiotracers for Neurological Imaging

The 3-fluoroazetidine moiety has been validated as both a PDE5 pharmacophore (IC50 = 5.92 nM) and an effective site for 18F-radiolabeling (RCY = 4.9 ± 1.5%) [3]. This dual functionality positions 4-(3-fluoroazetidin-3-yl)benzonitrile as a privileged intermediate for constructing novel PET tracers targeting enzymes in the central nervous system, enabling non-invasive imaging of drug targets and disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Fluoroazetidin-3-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.